molecular formula C18H20N2O6 B1678957 Nitrendipine CAS No. 39562-70-4

Nitrendipine

Cat. No.: B1678957
CAS No.: 39562-70-4
M. Wt: 360.4 g/mol
InChI Key: PVHUJELLJLJGLN-UHFFFAOYSA-N
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Description

Nitrendipine is a dihydropyridine calcium channel blocker primarily used in the treatment of hypertension. It was patented in 1971 and approved for medical use in 1985 . This compound is known for its ability to decrease blood pressure and reduce the cardiotoxicity of cocaine .

Biochemical Analysis

Biochemical Properties

Nitrendipine plays a crucial role in biochemical reactions by interacting with voltage-gated L-type calcium channels. These channels consist of four subunits: α1, α2/δ, γ, and β. This compound binds to the α1 subunit, inhibiting the influx of extracellular calcium ions . This inhibition reduces intracellular calcium levels, affecting various cellular processes, including muscle contraction and neurotransmitter release .

Cellular Effects

This compound exerts significant effects on various cell types, particularly vascular smooth muscle cells and myocardial cells. By blocking calcium entry, this compound causes relaxation of vascular smooth muscle, leading to vasodilation and decreased blood pressure . In myocardial cells, it reduces contractility and oxygen demand. Additionally, this compound has been shown to induce apoptosis in neuroblastoma cells, suggesting potential cytotoxic effects in certain cancer cell lines .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the α1 subunit of L-type calcium channels, deforming the channel and inhibiting ion-control gating mechanisms . This binding prevents the influx of calcium ions, leading to decreased intracellular calcium levels. The reduction in calcium inhibits the contractile processes of myocardial and vascular smooth muscle cells, causing vasodilation and reduced blood pressure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its efficacy may decrease due to degradation or metabolic processes. Long-term studies have shown that this compound maintains its antihypertensive effects over extended periods, although some degradation may occur . In vitro studies have demonstrated sustained inhibition of calcium influx and muscle relaxation over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces blood pressure without significant adverse effects. At higher doses, it can cause toxic effects, including excessive vasodilation, hypotension, and potential organ damage . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired antihypertensive effects .

Metabolic Pathways

This compound is metabolized primarily in the liver by cytochrome P450 enzymes, particularly CYP3A4 . The metabolic pathways involve oxidation and hydrolysis, leading to the formation of inactive metabolites. These metabolites are then excreted through the kidneys. This compound’s metabolism can affect its pharmacokinetics and overall efficacy .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and binding to plasma proteins . It is highly lipophilic, allowing it to cross cell membranes easily. Once inside the cells, this compound accumulates in the lipid bilayer of the plasma membrane, where it interacts with L-type calcium channels . This localization is crucial for its inhibitory effects on calcium influx.

Subcellular Localization

This compound’s subcellular localization is primarily within the plasma membrane, where it binds to L-type calcium channels . This binding is essential for its activity as a calcium channel blocker. Post-translational modifications, such as phosphorylation, may influence this compound’s binding affinity and efficacy. Additionally, this compound’s lipophilicity allows it to accumulate in lipid-rich compartments, enhancing its inhibitory effects on calcium influx .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of nitrendipine involves the reaction of a 3-nitrobenzal ethyl acetoacetate intermediate with 3-amino methyl crotonate at a molar ratio of 1:1-1.1 at 70-75°C . Concentrated hydrochloric acid is then added to the reaction system, and the reaction continues at the same temperature. After cooling to 15-20°C, solid-liquid separation and recrystallization are performed to obtain this compound .

Industrial Production Methods: In industrial settings, high-purity this compound is produced using ethyl acetoacetate, 98% concentrated sulfuric acid, and m-nitrobenzaldehyde as raw materials. The crude product is purified through washing, centrifuging, and drying processes . The final product has a purity of more than 99.80%, with impurities B and C both less than 0.1% .

Chemical Reactions Analysis

Types of Reactions: Nitrendipine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Nitrendipine is widely used in scientific research due to its pharmacological properties. It is used in:

Properties

IUPAC Name

5-O-ethyl 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6/c1-5-26-18(22)15-11(3)19-10(2)14(17(21)25-4)16(15)12-7-6-8-13(9-12)20(23)24/h6-9,16,19H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHUJELLJLJGLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0023373
Record name Nitrendipine
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Molecular Weight

360.4 g/mol
Source PubChem
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Physical Description

Solid
Record name Nitrendipine
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Solubility

Insoluble, 1.42e-02 g/L
Record name Nitrendipine
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Mechanism of Action

By deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum, Nitrendipine inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes The decrease in intracellular calcium inhibits the contractile processes of the myocardial smooth muscle cells, causing dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload.
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CAS No.

39562-70-4
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Melting Point

156-160 °C, 156 - 160 °C
Record name Nitrendipine
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Record name Nitrendipine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015187
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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